N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide
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Overview
Description
N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide, also known as 4-benzoyl-N-(1,3-benzothiazol-6-yl)benzamide, is a compound that belongs to the thiazole family . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives have been reported to exhibit various biological activities, including anti-inflammatory and analgesic effects . These effects are often mediated through interactions with various cellular targets, leading to changes in cellular function .
Biochemical Pathways
For instance, some thiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to display a variety of antibacterial activities by inhibiting enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Cellular Effects
The cellular effects of 4-benzoyl-N-(1,3-benzothiazol-6-yl)benzamide are not well-documented. It is known that benzothiazole derivatives can have significant effects on various types of cells. For instance, some benzothiazole derivatives have shown promising activity against Staphylococcus aureus with MIC values in the range of 19.7–24.2 μM .
Molecular Mechanism
Benzothiazole derivatives have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have been synthesized and evaluated for their in vitro and in vivo activity .
Dosage Effects in Animal Models
Benzothiazole derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Metabolic Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Preparation Methods
The synthesis of N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide typically involves the coupling of substituted 2-amino benzothiazoles with benzoyl chloride derivatives. One common method includes the reaction of 2-amino-6-benzothiazole with 4-benzoylbenzoyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Chemical Reactions Analysis
N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide undergoes various chemical reactions, including:
Scientific Research Applications
Comparison with Similar Compounds
N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamide: This compound also exhibits anti-inflammatory and anticancer properties but differs in its substitution pattern on the benzothiazole ring.
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine: This derivative has shown significant anticancer activity and is structurally similar to this compound.
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-benzoylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2S/c24-20(14-4-2-1-3-5-14)15-6-8-16(9-7-15)21(25)23-17-10-11-18-19(12-17)26-13-22-18/h1-13H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKMPMWMWQMDCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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